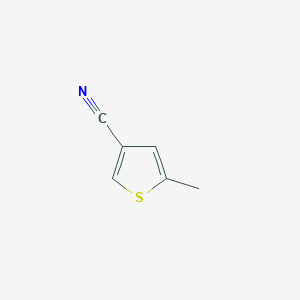

5-Methylthiophene-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-6(3-7)4-8-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEFHDRVGBYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627739 | |

| Record name | 5-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41727-33-7 | |

| Record name | 5-Methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Importance of 5 Methylthiophene 3 Carbonitrile As a Heterocyclic Building Block

5-Methylthiophene-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in organic synthesis. Its strategic importance lies in the unique arrangement of its functional groups—the thiophene (B33073) ring, the methyl group, and the carbonitrile (nitrile) group—which offer multiple sites for chemical modification. The thiophene ring itself is an aromatic system, providing a stable core that can undergo various substitution reactions.

The nitrile group is a particularly valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening up pathways to a wide array of other functional groups and more complex molecular architectures. This versatility makes this compound a key precursor in the synthesis of a range of value-added chemicals.

One of the most notable applications of this building block is in the synthesis of its derivatives, which have significant industrial and academic interest. For instance, the amination of the thiophene ring at the 2-position, followed by further modifications, is a key step in the production of important pharmaceutical intermediates. A prominent example is the synthesis of 2-amino-5-methylthiophene-3-carbonitrile (B129202), which is a precursor for 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, an intermediate in the synthesis of the antipsychotic drug olanzapine. wikipedia.org The study of such derivatives has also led to fascinating discoveries in materials science, such as the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different colors and properties. wikipedia.org

The presence of the methyl group at the 5-position also influences the reactivity and properties of the molecule, providing a site for potential functionalization and affecting the electronic nature of the thiophene ring. The strategic placement of these functional groups makes this compound a highly valuable and sought-after building block in the design and synthesis of new and complex molecules.

| Property | Value |

| CAS Number | 41727-33-7 |

| Molecular Formula | C₆H₅NS |

| Molecular Weight | 123.18 g/mol |

Evolution of Research in Thiophene Chemistry with Specific Emphasis on Carbonitrile Derivatives

Precision Synthesis of 5-Methylthiophene-3-carbonitrile Core Structures

The construction of the substituted thiophene ring is the foundational step for accessing this class of compounds. Methodologies have evolved from classical procedures to highly optimized and efficient modern techniques.

The Gewald reaction, first reported in 1961, stands as a cornerstone for the synthesis of 2-aminothiophenes. nih.gov It is a multicomponent reaction that typically involves a carbonyl compound, an α-cyanoester or related active methylene (B1212753) nitrile, and elemental sulfur in the presence of a basic catalyst. masterorganicchemistry.com For the specific synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (B129202), the reactants are propionaldehyde, malononitrile, and sulfur. wikipedia.org

The reaction mechanism is understood to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. masterorganicchemistry.comrsc.org This is followed by the addition of sulfur and a subsequent ring-closure cyclization and tautomerization to yield the final 2-aminothiophene product. masterorganicchemistry.com Computational studies using density functional theory (DFT) have further illuminated the mechanism, detailing the process of sulfur ring opening, polysulfide formation, and the thermodynamically driven cyclization to the aromatic thiophene. rsc.org

While effective, the classical Gewald reaction can be limited by reaction times, yields, and catalyst efficiency. libretexts.org Consequently, significant research has focused on optimizing this transformation through various strategies, including the use of novel catalysts and alternative energy sources.

Optimization strategies include:

Catalyst Development: A variety of catalysts have been explored to improve the efficiency and environmental footprint of the Gewald reaction. These range from simple bases like triethylamine (B128534) to more sophisticated systems. guidechem.com An N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber has been demonstrated as a highly efficient and recyclable heterogeneous catalyst, allowing for low catalyst loading (8.0 mol%) and yielding excellent results (65–91% yields). libretexts.org Ionic liquids, such as piperidinium (B107235) borate, have also been employed as green, recyclable catalysts. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and, in many cases, improve product yields.

Solvent-Free Conditions: To enhance the green credentials of the synthesis, methods utilizing ball-milling have been developed. These solvent- and catalyst-free approaches provide a mechanically activated alternative to traditional solution-phase synthesis, often with high efficiency. libretexts.org

Table 1: Comparison of Optimized Gewald Reaction Methodologies

| Methodology | Catalyst | Key Advantages | Reference |

|---|---|---|---|

| Fiber-Supported Catalysis | N-methylpiperazine-functionalized polyacrylonitrile fiber | Low catalyst loading, high recyclability, excellent yields. | libretexts.org |

| Ionic Liquid Catalysis | Piperidinium borate | Environmentally friendly, recyclable catalyst, good yields. | nih.gov |

| Nanoparticle Catalysis | ZnO nanoparticles | Simple filtration for catalyst recovery, effective under heating. | guidechem.com |

| Microwave-Assisted | Various bases | Drastically reduced reaction times, often improved yields. | |

| Mechanochemistry | None (Ball-milling) | Solvent-free, catalyst-free, eco-friendly. | libretexts.org |

Building upon the principles of reaction efficiency and atom economy, several novel one-pot syntheses for substituted thiophenes have emerged. These methods often combine the construction and subsequent modification of the thiophene ring in a single, sequential operation, providing rapid access to diverse molecular libraries. google.com

One such facile and efficient one-pot synthesis involves the reaction of 1,3-dicarbonyl compounds with carbon disulfide in the presence of potassium carbonate. Stepwise addition of different alkylating agents then allows for the controlled introduction of substituents at various positions on the thiophene ring, leading to 2,3,4,5-tetrasubstituted thiophenes in high yields (77-94%). google.com Other innovative approaches include domino reactions that construct highly functionalized dihydrothiophene-3-carbonitriles, which serve as immediate precursors to the fully aromatic systems. nih.gov These emerging strategies highlight a shift towards more sophisticated, convergent synthetic designs that maximize molecular complexity from simple, readily available starting materials.

Transformative Chemical Reactions and Derivatization Strategies

The this compound scaffold, particularly its 2-amino derivative, is a versatile platform for a wide array of chemical transformations, enabling the synthesis of a broad spectrum of functionalized molecules.

The functional groups on the 2-amino-5-methylthiophene-3-carbonitrile ring dictate its reactivity. The amino group at the C2 position is nucleophilic and can readily participate in substitution reactions. A prominent example is its reaction with 2-fluoronitrobenzene. In this nucleophilic aromatic substitution (SNAr), the amino group displaces the fluorine atom on the electron-deficient nitrobenzene (B124822) ring to form 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. wikipedia.org This compound, known as ROY, is a key intermediate in the synthesis of the antipsychotic drug Olanzapine. wikipedia.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) using a base such as sodium hydride to deprotonate the amine, enhancing its nucleophilicity. wikipedia.org

The thiophene ring itself can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of this process are governed by the combined electronic effects of the substituents. The ring is activated by the electron-donating amino group at C2 and the methyl group at C5. Conversely, it is deactivated by the electron-withdrawing nitrile group at C3. libretexts.org The amino and methyl groups are ortho-, para-directing, while the nitrile group is a meta-director. The cumulative effect of these groups strongly directs incoming electrophiles to the C4 position, which is ortho to the powerful activating amino group and meta to the deactivating nitrile group. This makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack. mnstate.edu

Selective transformations of the functional groups on the thiophene ring are crucial for creating diverse derivatives. The nitrile group at C3 is a key handle for such modifications. It can be selectively reduced to a primary amine (aminomethyl group) using various reagents. Reagent systems like diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) have proven effective for reducing a wide range of nitriles to primary amines under mild conditions. nih.gov Another powerful method for the selective reduction of nitriles, even in the presence of other sensitive functional groups, involves the use of cobalt chloride in conjunction with sodium borohydride. google.com This selectivity is particularly important in the synthesis of complex molecules where other reducible groups, such as esters or nitro groups, must remain intact. calvin.eduresearchgate.net

While specific documented examples of oxidation on the this compound core are less common in the surveyed literature, general principles of thiophene chemistry suggest potential pathways. The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone using appropriate oxidizing agents. Furthermore, the methyl group at the C5 position could potentially be oxidized to a carboxylic acid under strong oxidizing conditions.

Organometallic chemistry provides powerful tools for the C-H functionalization of heterocyclic systems. For thiophenes, direct metalation, particularly lithiation, is a common and effective strategy for introducing new substituents. rsc.org The acidity of the ring protons is a key factor, with the α-protons (adjacent to the sulfur atom, at C2 and C5) being the most acidic and thus the preferred sites for deprotonation by strong bases like n-butyllithium (n-BuLi). reddit.com

In the 2-amino-5-methylthiophene-3-carbonitrile system, the C2 and C5 positions are already substituted. The next most likely site for lithiation would be the C4 position. The acidity of the C4-H bond is enhanced by the adjacent electron-withdrawing nitrile group. Therefore, treatment with a strong lithium base could selectively deprotonate the C4 position, generating a lithiated intermediate. This organometallic species can then react with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to install new functional groups at the C4 position, a transformation not easily achieved by other means. The precise control of regioselectivity in such metalations can be fine-tuned by adjusting the solvent, temperature, and specific metalating agent used. rsc.org

State of the Art Spectroscopic and Structural Characterization of 5 Methylthiophene 3 Carbonitrile Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Methylthiophene-3-carbonitrile and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl and thiophene (B33073) ring protons would be observed. The chemical shifts of these protons are influenced by the electron-withdrawing nitrile group and the electron-donating methyl group.

¹³C NMR spectroscopy offers a broader spectral window, typically preventing the signal overlap that can occur in ¹H NMR. libretexts.org This technique is particularly useful for identifying all non-equivalent carbon atoms in the molecule, including the quaternary carbons of the thiophene ring and the nitrile group. libretexts.orglibretexts.org The chemical shifts in ¹³C NMR are sensitive to hybridization and the presence of electronegative atoms. libretexts.orglibretexts.org For instance, the carbon of the nitrile group (C≡N) is typically observed in a specific region of the spectrum. youtube.com

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methyl (CH₃) Protons | ~2.5 | ~15 |

| Thiophene Ring Proton (H4) | ~7.5 | ~110-130 |

| Thiophene Ring Proton (H2) | ~7.0 | ~120-140 |

| Thiophene Ring Carbon (C2) | - | ~140-150 |

| Thiophene Ring Carbon (C3) | - | ~110-120 |

| Thiophene Ring Carbon (C4) | - | ~130-140 |

| Thiophene Ring Carbon (C5) | - | ~150-160 |

| Nitrile Carbon (CN) | - | ~115-125 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Application of 1D and 2D NMR for Impurity Profiling and Elucidation of Novel Structures

NMR spectroscopy is a powerful technique for identifying and quantifying impurities in pharmaceutical products and other chemical samples. veeprho.com Its non-destructive nature and the ability to provide detailed structural information make it ideal for impurity profiling. veeprho.com By comparing the NMR spectrum of a sample to that of a pure reference standard, the presence of any impurities can be readily detected.

Furthermore, two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for elucidating the structures of novel this compound derivatives. youtube.comresearchgate.net COSY experiments reveal proton-proton couplings, helping to establish the connectivity of protons within the molecule. HSQC experiments correlate proton and carbon signals, allowing for the direct assignment of protons to their attached carbons. These advanced techniques are crucial when dealing with complex molecules or for differentiating between isomers. youtube.com

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to precisely determine the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

For this compound (C₆H₅NS), HRMS would provide a highly accurate mass measurement that corresponds to its calculated monoisotopic mass of 123.01427 g/mol . This level of precision helps to distinguish it from other compounds that may have the same nominal mass but different elemental compositions.

In addition to molecular formula confirmation, HRMS is used to study the fragmentation patterns of molecules. nih.gov Under electron impact ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable structural information, often corroborating data obtained from NMR spectroscopy. For thiophene derivatives, fragmentation can involve cleavage of the thiophene ring or loss of substituents. nih.govresearchgate.net

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Polymorphic Discrimination

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly effective for identifying specific functional groups and can also be used to differentiate between different crystalline forms (polymorphs).

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups present:

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹.

C-H stretching: Bands from the methyl group and the thiophene ring protons, typically in the 2800-3100 cm⁻¹ range.

C=C and C-C stretching: Vibrations of the thiophene ring, appearing in the fingerprint region (below 1600 cm⁻¹).

C-S stretching: Characteristic vibrations of the thiophene ring.

The NIST WebBook provides reference IR spectra for related compounds like 3-thiophenecarbonitrile (B159127) and 3-methylthiophene, which can serve as a basis for interpreting the spectrum of this compound. nist.govnist.gov

Vibrational spectroscopy is also a powerful tool for studying polymorphism. sci-hub.box Different polymorphs of a compound will have distinct crystal packing and intermolecular interactions, leading to subtle but measurable differences in their FT-IR and Raman spectra. These spectral differences can be used to identify and quantify the different polymorphic forms present in a sample.

Crystallographic Analysis and Polymorphism Studies of this compound Analogues

Crystallographic analysis, primarily through single-crystal X-ray diffraction, provides the definitive three-dimensional structure of a molecule in its crystalline state. This technique is essential for understanding the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Understanding Crystalline Forms and Conformational Polymorphs (e.g., ROY)

Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.orgcnr.itrsc.orgnih.govresearchgate.net These different forms, or polymorphs, can exhibit distinct physical properties. A notable example of a thiophene derivative with extensive polymorphism is 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, famously known as "ROY" for its red, orange, and yellow polymorphs. researchgate.netnsf.gov To date, at least 14 polymorphs of ROY have been identified, with 13 having their crystal structures fully characterized. researchgate.net This remarkable polymorphism arises from the molecule's ability to adopt different conformations, particularly concerning the torsional angle between the thiophene and phenyl rings. researchgate.netnsf.gov The study of ROY and its analogues provides significant insight into the factors that govern crystal packing and the formation of different polymorphs. researchgate.netacs.org

Techniques for Assessing Molecular Mobility and Crystal Growth Dynamics

The study of molecular mobility and crystal growth dynamics is crucial for understanding and controlling polymorphism. Techniques such as variable-temperature X-ray diffraction and solid-state NMR can provide information about the movement of molecules within the crystal lattice.

Computational Chemistry and Theoretical Modeling of 5 Methylthiophene 3 Carbonitrile Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic properties of thiophene-based compounds. acs.orgnih.govosti.gov These quantum chemical calculations allow for the elucidation of molecular structures, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov

Theoretical studies can be employed to investigate the tautomeric equilibria in substituted thiophene (B33073) systems. For instance, in related aminothiophene derivatives, DFT calculations have been used to determine the relative stabilities of different tautomeric forms. By calculating the Gibbs free energy of various isomers, researchers can predict the predominant tautomer under specific conditions. These energetic profiles are essential for understanding the compound's behavior in different chemical environments and its potential reaction pathways.

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving thiophene-3-carbonitrile derivatives. acs.org By locating transition state structures and performing reaction coordinate analysis, the mechanisms of various synthetic routes can be elucidated. For example, in the synthesis of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, high-level quantum chemical calculations have been used to study the reaction mechanism. nih.gov This involves identifying key intermediates and calculating the activation energies for different reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics. acs.orgnih.gov

To quantify the reactivity of different atomic sites within the 5-methylthiophene-3-carbonitrile framework, various chemical reactivity descriptors derived from DFT are utilized.

Fukui Functions: The Fukui function, ƒ(r), is a key concept in DFT that helps predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. faccts.de For electrophilic attack, the relevant function, ƒ⁻(r), indicates regions where the molecule is most likely to donate an electron. researchgate.net The maxima of the Fukui function can often be correlated with the primary sites of metabolic attack or reaction with electrophilic agents. researchgate.netnih.gov

Mulliken Population Analysis: This method provides an estimation of the partial atomic charges within a molecule, offering insights into the distribution of electron density. uni-muenchen.dewikipedia.org While it has known limitations, such as sensitivity to the choice of basis set, it remains a useful tool for comparing charge distributions in related series of molecules. uni-muenchen.dewikipedia.orguni-muenchen.de The analysis helps in understanding the electrostatic potential and identifying electron-rich and electron-deficient regions, which influences intermolecular interactions and reactivity. uni-muenchen.de

| Parameter | Description | Application in Reactivity Prediction |

| Fukui Function (ƒ⁻(r)) | Measures the propensity of a site to undergo electrophilic attack. faccts.deresearchgate.net | Identifies atoms most susceptible to reaction with electrophiles. researchgate.net |

| Mulliken Atomic Charges | Estimates the partial charge on each atom in the molecule. uni-muenchen.dewikipedia.org | Helps in understanding electrostatic interactions and identifying nucleophilic/electrophilic centers. uni-muenchen.de |

Molecular Dynamics Simulations for Conformational Landscapes and Interconversion Pathways

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound derivatives. fraserlab.comsoton.ac.uknih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations of a molecule and the energetic barriers between them. soton.ac.ukmdpi.comresearchgate.net This is particularly important for understanding how the flexibility of the thiophene ring and its substituents influences its interaction with biological targets. MD simulations have been used to confirm the stability of ligand-protein complexes, providing insights into the dynamic nature of these interactions over time. nih.gov

In Silico Assessment of Pharmacokinetic Properties (ADMET) for Drug Discovery Initiatives

In the early stages of drug discovery, computational methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. ri.senih.gov These in silico predictions help to identify candidates with favorable pharmacokinetic profiles and flag potential liabilities before costly and time-consuming experimental studies are undertaken. ri.sesci-hub.se For thiophene derivatives, various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity. japsonline.comcadaster.eu

| ADMET Property | Computational Prediction Method | Significance in Drug Discovery |

| Absorption | Prediction of Caco-2 permeability, human intestinal absorption. | Determines the extent to which a drug is absorbed into the bloodstream. |

| Distribution | Prediction of plasma protein binding, blood-brain barrier penetration. | Influences the availability of the drug at its target site. |

| Metabolism | Prediction of cytochrome P450 enzyme inhibition/substrate potential. sci-hub.se | Affects the drug's half-life and potential for drug-drug interactions. |

| Excretion | Prediction of renal clearance. | Determines how the drug is eliminated from the body. |

| Toxicity | Prediction of mutagenicity, cardiotoxicity (hERG inhibition). sci-hub.se | Identifies potential safety concerns early in development. |

Molecular Docking and Ligand-Protein Interaction Studies for Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For derivatives of this compound, docking studies are crucial for identifying potential biological targets and understanding the key interactions that govern binding affinity. nih.gov For instance, studies on thiophene-3-carbonitrile-based inhibitors of MurF, an enzyme involved in bacterial cell wall synthesis, have utilized molecular docking to elucidate the binding mode of these compounds within the enzyme's active site. nih.gov These studies often reveal critical hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. nih.gov The insights gained from docking can guide the design of new analogs with improved potency and selectivity. nih.gov

Translational Applications of 5 Methylthiophene 3 Carbonitrile and Its Derivatives in Interdisciplinary Research

Foundational Role in Medicinal Chemistry and Pharmaceutical Development

The structural framework of 5-Methylthiophene-3-carbonitrile serves as a critical starting point for the development of new therapeutic agents. Its amenability to chemical modification enables the creation of libraries of compounds for screening against various diseases.

Strategic Intermediate for Antipsychotic Drugs (e.g., Olanzapine)

A significant application of this compound lies in its role as a key intermediate in the synthesis of the atypical antipsychotic drug, Olanzapine. google.comchemicalbook.com Olanzapine is widely used for the treatment of schizophrenia and bipolar disorder. nih.gov The synthesis of Olanzapine often involves the reaction of 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile, a direct derivative of this compound, with N-methylpiperazine. google.com Various synthetic routes have been developed to optimize the yield and efficiency of this process, highlighting the industrial importance of this thiophene (B33073) derivative. google.comwipo.int

The synthesis of Olanzapine from its precursors has been a subject of extensive research to improve efficiency and reduce the use of hazardous materials. google.com For instance, methods have been developed that utilize different solvents and catalysts to enhance the reaction yield. google.com The process typically involves the condensation of a thiophene-based intermediate with a piperazine (B1678402) derivative to form the final tricyclic structure of Olanzapine. semanticscholar.org

Table 1: Key Intermediates in Olanzapine Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

|---|---|---|

| 2-Amino-5-methylthiophene-3-carbonitrile (B129202) | Starting material for the synthesis of the key bicyclic intermediate. | cphi-online.com |

| 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile | A crucial intermediate that undergoes cyclization to form the core structure of Olanzapine. | nih.gov |

| 4-Amino-2-methyl-10H-thieno[2,3-b] nih.govbenzodiazepine | An advanced intermediate that reacts with N-methylpiperazine to yield Olanzapine. | google.comwipo.int |

| N-desmethylolanzapine | A precursor that is methylated to produce Olanzapine. | chemicalbook.comnih.gov |

Scaffold for Novel Bioactive Molecules with Diverse Therapeutic Actions

The thiophene nucleus of this compound is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This means that this core structure can be found in a variety of compounds that exhibit a wide range of biological activities. Researchers have successfully synthesized numerous derivatives by modifying the functional groups on the thiophene ring, leading to the discovery of novel molecules with potential therapeutic applications. arxiv.org

The versatility of the thiophene scaffold allows for the exploration of a vast chemical space, enabling the development of compounds with tailored pharmacological profiles. mdpi.com This has led to the identification of thiophene derivatives with potential applications in various therapeutic areas beyond antipsychotic medications.

Exploration of Biological Activities and Pharmacological Profiles

The derivatives of this compound have been extensively studied for their potential biological effects, leading to the identification of promising candidates for various therapeutic interventions.

Development of Antimicrobial Agents: Antibacterial, Antifungal, and Antitubercular Efficacy

Thiophene derivatives have demonstrated significant potential as antimicrobial agents. nih.gov Research has shown that compounds derived from the this compound scaffold exhibit activity against a range of microbial pathogens.

Antibacterial and Antifungal Efficacy:

Various thiophene-based compounds have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi. nih.govnih.govnih.gov Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against pathogenic yeasts like Candida albicans. nih.govnih.gov The antimicrobial activity is often attributed to the specific substitutions on the thiophene ring, which can influence the compound's ability to interact with microbial targets. nih.gov

Antitubercular Efficacy:

Tuberculosis remains a significant global health threat, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular drugs. nih.govnih.govresearchgate.net Several studies have focused on the synthesis and evaluation of thiophene derivatives for their activity against Mycobacterium tuberculosis. nih.gov Some of these compounds have shown potent antitubercular activity, making them promising leads for the development of new treatments for tuberculosis. nih.govnih.gov

Table 2: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound Type | Target Organism | Observed Efficacy | Reference |

|---|---|---|---|

| Benzo[b]thiophene derivatives | Mycobacterium tuberculosis | Inhibition of both active and dormant mycobacteria. | nih.gov |

| Thiophene derivatives | Colistin-resistant Acinetobacter baumannii and Escherichia coli | Bactericidal effects and increased membrane permeabilization. | nih.gov |

| bis-5-methylbenzimidazole compounds | Candida albicans and Candida tropicalis | Antifungal activity with varying MIC values. | nih.gov |

| 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus and Enterococcus faecalis | Significant antibacterial activity. | nih.gov |

| Silver(I) BioMOF with PTA and pyromellitic acid | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans | Potent antimicrobial activity. | nih.gov |

Anticancer Drug Discovery: Cytotoxicity, Apoptosis Induction, and Chemo-sensitization

The development of novel anticancer agents is a major focus of medicinal chemistry, and thiophene derivatives have emerged as a promising class of compounds in this area. nih.govbrieflands.comnih.govrsc.org

Cytotoxicity and Apoptosis Induction:

Many newly synthesized thiophene derivatives have been screened for their cytotoxic effects against various cancer cell lines. mdpi.comnih.govbrieflands.comnih.gov Several compounds have demonstrated significant dose-dependent cytotoxicity. brieflands.com Further investigations have revealed that the cytotoxic mechanism of some of these derivatives involves the induction of apoptosis, a programmed cell death process that is often dysregulated in cancer cells. nih.govresearchgate.netnih.govbue.edu.eg The induction of apoptosis is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells. mdpi.comnih.gov

Chemo-sensitization:

In addition to direct cytotoxicity, some thiophene derivatives are being explored for their potential to enhance the efficacy of existing chemotherapy drugs. This strategy, known as chemo-sensitization, aims to overcome drug resistance in cancer cells. rsc.org By modulating specific cellular pathways, these compounds can make cancer cells more susceptible to the cytotoxic effects of conventional chemotherapeutic agents. rsc.org

Table 3: Anticancer Activity of Selected Thiophene Derivatives

| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Thiophene derivative F8 | Human acute lymphoblastic leukemia (CCRF-CEM) | Induced cytotoxicity and apoptosis via the intrinsic pathway. | nih.gov |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives | MCF-7 breast cancer | Induced cytotoxic effects and apoptosis. | brieflands.com |

| Thiophene carboxamide derivatives | A375, HT-29, and MCF-7 cancer cell lines | Exhibited significant cytotoxic effects and induced apoptosis. | mdpi.com |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 | Showed cytotoxicity, with higher activity against U-87 cells. | nih.gov |

| 3,4-dihydroquinazolinone derivatives | HepG-2 and MCF-7 | Displayed cytotoxic activity and induced apoptosis. | bue.edu.eg |

Investigations into Anti-inflammatory, Analgesic, and Antiviral Potentials

The therapeutic potential of this compound derivatives extends to other pharmacological areas, including the management of inflammation, pain, and viral infections. nih.govnih.govmdpi.comresearchgate.netxisdxjxsu.asiaekb.eg

Anti-inflammatory and Analgesic Potentials:

Research into 2-aminothiophene derivatives, which can be synthesized from this compound, has revealed promising anti-inflammatory and analgesic properties. researchgate.net These findings suggest that this class of compounds could be developed into new treatments for inflammatory conditions and pain management.

Antiviral Potentials:

The broad biological activity of thiophene derivatives also includes antiviral effects. nih.govnih.govmdpi.comxisdxjxsu.asiaekb.eg Studies have shown that certain isothiazolecarbonitriles, which share structural similarities with thiophene derivatives, exhibit activity against a range of viruses, including rhinoviruses. nih.govnih.gov This opens up avenues for the development of novel antiviral agents based on the thiophene scaffold. For instance, some derivatives have shown efficacy against human rhinoviruses, the primary cause of the common cold. nih.govnih.gov

Mechanism of Action Studies: Enzyme Inhibition, Receptor Binding, and Cellular Pathway Modulation

While direct studies on this compound are limited, the broader class of thiophene derivatives has been extensively investigated for its diverse mechanisms of action, including enzyme inhibition, receptor binding, and modulation of cellular signaling pathways. These studies provide a foundational understanding of the potential bioactivities of this compound-based compounds.

Thiophene derivatives have demonstrated significant potential as modulators of key cellular pathways implicated in various diseases. For instance, certain novel thiophene-based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by regulating the AKT and MAPK signaling pathways. wikipedia.org The AKT pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. The MAPK pathway is involved in transmitting signals from the cell surface to the DNA in the nucleus, and its dysregulation is also a hallmark of many cancers. The ability of thiophene derivatives to modulate these pathways highlights their potential as anticancer agents.

Furthermore, other thiophene derivatives have been found to exhibit cytotoxic effects on cancer cells through the intrinsic apoptotic pathway, which involves mitochondrial depolarization and the generation of reactive oxygen species (ROS). cymitquimica.commedchemexpress.com Some thiophenes also act as kinase inhibitors, targeting enzymes that are critical for cell signaling and growth. cymitquimica.com In the context of gastrointestinal cancers, novel thiophene derivatives have been explored as dual inhibitors of β-tubulin and the Wnt/β-catenin pathway, demonstrating their multifaceted approach to combating cancer. pharmaoffer.com

In the realm of receptor binding, new thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and evaluated as selective ligands for serotonin (B10506) 5-HT3 receptors, indicating their potential in neurological and psychiatric applications. nih.gov The thiophene scaffold has also been utilized in the development of modulators for the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a promising drug target for inflammatory and autoimmune diseases. dtic.mil

The table below summarizes the observed mechanisms of action for various thiophene derivatives, providing insight into the potential therapeutic applications of compounds derived from this compound.

| Mechanism of Action | Affected Pathway/Target | Potential Therapeutic Application | Reference |

| Apoptosis Induction | AKT and MAPK pathways | Cancer | wikipedia.org |

| Cytotoxicity | Intrinsic apoptotic pathway, ROS generation | Cancer | cymitquimica.commedchemexpress.com |

| Kinase Inhibition | Various kinases | Cancer | cymitquimica.com |

| Dual Inhibition | β-tubulin and Wnt/β-catenin pathway | Gastrointestinal Cancers | pharmaoffer.com |

| Receptor Binding | Serotonin 5-HT3 receptors | Neurological/Psychiatric Disorders | nih.gov |

| Receptor Modulation | Retinoic acid receptor-related orphan receptor γt (RORγt) | Inflammatory/Autoimmune Diseases | dtic.mil |

Contributions to Advanced Materials Science and Engineering

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of a variety of advanced materials with tailored properties for specific applications in electronics, optics, and industry.

Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and processability. researchgate.netgoogle.comchemicalbook.com These polymers form the active layer in organic solar cells (OSCs), where they are responsible for absorbing light and transporting the resulting charge carriers. researchgate.net The performance of OSCs is highly dependent on the molecular structure of the conjugated polymer, which influences its optical band gap, energy levels, and charge carrier mobility. researchgate.net

While specific examples of polymers synthesized directly from this compound are not widely reported, the general principles of polymer design suggest that its incorporation could offer several advantages. The methyl and nitrile groups can be used to fine-tune the electronic properties and solubility of the resulting polymer. The synthesis of such polymers typically involves cross-coupling reactions, such as Suzuki or Stille coupling, to create long, conjugated chains. scispace.com The ability to create well-defined polymer structures is crucial for achieving high-performance organic electronic devices. chemicalbook.com

The thiophene ring is a common component in the synthesis of organic dyes and pigments due to its ability to participate in extended π-conjugated systems, which are responsible for the absorption and emission of light. Azo dyes, which contain the -N=N- group, are a major class of synthetic colorants. sphinxsai.comnih.gov

Aminothiophene derivatives, which can be synthesized from precursors like this compound, are key intermediates in the production of azo dyes. psiberg.com The synthesis involves a diazotization reaction of the aminothiophene, followed by coupling with another aromatic compound. nih.gov The resulting azo dye's color and properties can be tuned by modifying the substituents on the thiophene ring and the coupling partner. For example, novel azo disperse dyes with a thiophene moiety have been synthesized for dyeing polyester (B1180765) fibers. scispace.com The specific substitution pattern on the this compound core would influence the final color and fastness properties of the resulting dye.

The versatility of the thiophene scaffold extends to the development of functional materials for a range of industrial applications. Thiophene derivatives are utilized in the pharmaceutical and agrochemical industries as key building blocks for complex molecules. cymitquimica.com A notable example is the use of a derivative of this compound, namely 2-amino-5-methylthiophene-3-carbonitrile, as a crucial intermediate in the synthesis of the antipsychotic drug Olanzapine. wikipedia.orgmedchemexpress.com

In the field of materials science, thiophene-based polymers and composites are being explored for various applications. For instance, thiophene-functionalized materials have been developed for the removal of heavy metals from wastewater, demonstrating their potential in environmental remediation. researchgate.net Higher alkylated thiophenes have also found use as raw materials in the production of liquid crystals. nih.goveprajournals.com Furthermore, the inherent properties of thiophenes make them suitable for use in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. nih.gov The development of new synthetic methods continues to expand the potential applications of thiophene-based materials in various industrial sectors. dtic.mil

Future Directions and Emerging Paradigms in 5 Methylthiophene 3 Carbonitrile Research

Rational Design of Next-Generation Thiophene-3-carbonitrile Analogues with Enhanced Specificity

The future of drug discovery and material science lies in the ability to design molecules with high precision for specific targets. For thiophene-3-carbonitrile derivatives, rational design is paramount for developing analogues with enhanced specificity and efficacy, thereby minimizing off-target effects. This approach relies heavily on understanding the structure-activity relationships (SAR), where specific modifications to the core structure are correlated with changes in biological activity or material properties.

A promising area of application is in the development of kinase inhibitors for cancer therapy. mdpi.comnih.gov Researchers have successfully designed and synthesized novel series of thiophene-based derivatives targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). mdpi.com For instance, by strategically modifying the 2-aminothiophene core, it is possible to create compounds that fit precisely into the ATP-binding pocket of these enzymes, inhibiting their function and halting cancer cell proliferation. mdpi.comnih.gov The design process often involves introducing various substituents that can form specific hydrogen bonds or other interactions with key amino acid residues within the target protein, such as Met793 in EGFR. nih.gov

The table below illustrates examples of how rational design is applied to create thiophene (B33073) derivatives with specific biological targets.

| Parent Compound/Scaffold | Modification Strategy | Resulting Analogue Class | Target/Application | Reference |

| 2-Aminothiophene-3-carbonitrile | Interlocking with benzoyl chloride derivatives | 2-Amino-tetrahydrobenzo[b]thiophene derivatives | Anticancer agents | researchgate.net |

| Thieno[2,3-d]pyrimidine (B153573) | Addition of various functional groups | Thieno[2,3-d]pyrimidine derivatives | Dual EGFR/HER2 inhibitors | mdpi.com |

| 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile | Microwave-assisted synthesis with various reagents | Novel thieno[2,3-b]thiophene (B1266192) derivatives | EGFRWT and EGFRT790M inhibitors | nih.gov |

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

In line with the global push for green chemistry, a significant future direction is the development of sustainable and environmentally friendly methods for synthesizing 5-methylthiophene-3-carbonitrile and its derivatives. skpharmteco.com This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. skpharmteco.comsnu.ac.kr

Key advancements in this area include:

Solvent-Free Reactions: Performing reactions in the solid state or under neat conditions eliminates the need for volatile and often toxic organic solvents. researchgate.net

Catalyst-Free Processes: High hydrostatic pressure (HHP) is an emerging technique that can activate molecules for reaction without the need for a catalyst, providing high yields and producing only non-toxic by-products. researchgate.net

Use of Greener Solvents: When solvents are necessary, the trend is to replace hazardous options like DMF and CH2Cl2 with more benign alternatives such as water, ethanol, or specialized green solvents like N-butylpyrrolidinone. skpharmteco.com

Renewable Feedstocks: Research is exploring the use of biomass, such as oleochemicals (fatty acids), lignin, and cellulose, as starting materials for chemical synthesis, reducing reliance on fossil fuels. kit.edu

Improved Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry, leading to a significant reduction in waste. snu.ac.kr

The following table compares traditional synthetic approaches with emerging green methodologies.

| Synthetic Aspect | Traditional Method | Green/Sustainable Alternative | Primary Benefit | Reference |

| Solvent | Use of Dimethylformamide (DMF), Dichloromethane (CH2Cl2) | Aqueous-based media, N-butylpyrrolidinone, or solvent-free conditions | Reduced toxicity and environmental impact | skpharmteco.com |

| Catalysis | Heavy metal catalysts, harsh reagents | Biocatalysts, high-pressure activation, recoverable catalysts (e.g., acidic zeolites) | Reduced hazardous waste, improved safety and reusability | snu.ac.krresearchgate.net |

| Energy | High-temperature reflux for extended periods | Microwave-assisted synthesis, sonochemistry | Reduced reaction times and energy consumption | nih.gov |

| Starting Materials | Petroleum-based feedstocks | Plant-oil derivatives, cellulose, lignin | Use of renewable resources, reduced carbon footprint | kit.edu |

Synergistic Integration of Computational and Experimental Approaches in Drug and Material Design

The convergence of computational modeling and experimental validation represents a powerful paradigm for accelerating the discovery of new drugs and materials based on the this compound scaffold. This synergistic approach allows for a more targeted and efficient research process.

Computational techniques, such as molecular docking and Density Functional Theory (DFT), are used to predict how different analogues will interact with biological targets or to study the mechanisms of chemical reactions. nih.govnih.govacs.org For example, in silico docking studies can screen virtual libraries of thousands of thiophene derivatives against a specific protein target, identifying the most promising candidates for synthesis based on their predicted binding affinity and mode of interaction. nih.gov DFT calculations can elucidate complex reaction pathways, helping chemists to optimize conditions and improve yields. nih.govacs.org

These computational predictions are then tested through experimental synthesis and biological evaluation. The experimental results, in turn, provide crucial feedback to refine and improve the computational models, creating a powerful iterative cycle of design, synthesis, and testing that accelerates the discovery process.

| Phase | Computational Approach (In Silico) | Experimental Approach (In Vitro/In Vivo) | Synergistic Outcome | Reference |

| Hit Identification | Virtual screening of compound libraries against a protein target. | Synthesis of top-ranked compounds from virtual screening. | Rapid identification of promising lead compounds. | nih.gov |

| Lead Optimization | Predicting the effect of structural modifications on binding affinity and specificity. | Synthesis and biological testing of rationally designed analogues. | Development of compounds with enhanced potency and selectivity. | mdpi.com |

| Mechanism Study | Density Functional Theory (DFT) calculations to model reaction pathways. | Laboratory experiments to validate the proposed reaction mechanism and optimize conditions. | Deeper understanding of reaction mechanisms, leading to higher yields and purity. | nih.govacs.org |

Uncovering Novel Catalytic Transformations and Synthetic Utilities of Thiophene-3-carbonitrile

Expanding the synthetic toolbox for this compound is crucial for accessing new chemical space and creating novel molecular architectures. Future research will focus on discovering new catalytic transformations and synthetic applications for this versatile building block.

While established reactions are well-documented, the quest for novel reactivity continues. This includes the development of new catalytic systems that can functionalize the thiophene ring or the nitrile group in previously inaccessible ways. For example, research into the catalytic cracking of thiophene compounds using zeolite or spinel-based catalysts can lead to controlled fragmentation and rearrangement, producing valuable chemical feedstocks like hydrogen sulfide. nsc.ru

Furthermore, new multi-component and domino reactions are being explored. A novel approach for constructing the thieno[2,3-d]pyrimidine core system has been demonstrated through a non-catalyzed Mannich-type reaction involving dihydrothiophenes, formaldehyde, and an amine. nih.govacs.org Such reactions are highly efficient as they allow for the construction of complex molecules in a single step from simple precursors, aligning with the principles of green chemistry.

| Transformation Type | Catalyst/Reagent | Reactant(s) | Product Class | Reference |

| Mannich-Type Reaction | Non-catalyzed | Dihydrothiophenes, HCHO, RNH2 | Hexahydrothieno[2,3-d]pyrimidines | nih.govacs.org |

| Catalytic Cracking | HZSM-5 Zeolite, MgAl2O4 Spinel | 2-methyl thiophene | Hydrogen sulfide, dealkylated thiophenes | nsc.ru |

| Domino Reaction | Organocatalyst | Thia-Michael/Aldol Condensation components | Functionalized Dihydrothiophenes | acs.org |

| Cyclization | N/A (Michael addition followed by intramolecular cyclization) | Cyanothioacetamide, α-bromochalcones | 2-Amino-4,5-dihydrothiophene-3-carbonitriles | nih.gov |

High-Throughput Screening and Combinatorial Library Synthesis for Accelerated Discovery

To rapidly explore the vast chemical space around the this compound core, high-throughput screening (HTS) combined with combinatorial library synthesis has become an indispensable tool. agilent.com This paradigm allows for the simultaneous synthesis and testing of thousands of related compounds, dramatically accelerating the pace of discovery for new drugs and materials. nih.gov

Combinatorial chemistry techniques are used to create large libraries of thiophene-3-carbonitrile analogues by systematically combining a set of building blocks in all possible combinations. rsc.org These libraries can range from general "discovery" sets designed for maximum chemical diversity to more focused libraries targeting specific protein families, such as kinases or G-protein coupled receptors. agilent.com

Once synthesized, these libraries are subjected to HTS, where automated robotic systems test each compound for a desired biological activity or physical property. agilent.com For example, a library of thiophene derivatives could be screened for its ability to inhibit a particular enzyme or to block a specific ion channel. nih.gov This approach has been used to screen thousands of prescription drugs and bioactive molecules to identify novel inhibitors for targets like the organic cation transporter 3 (OCT3). nih.gov The data generated from HTS not only identifies "hit" compounds but also provides valuable SAR information that guides the next cycle of rational design.

| Library Type | Description | Screening Application | Example/Reference |

| Discovery Diversity Library | A large collection of chemically diverse, drug-like compounds. | Initial screening against a new biological target to find starting points for drug discovery. | Enamine's Discovery Diversity set contains over 10,000 compounds. agilent.com |

| FDA Approved/Bioactive Library | A collection of compounds with known pharmacological activity, including approved drugs. | Drug repurposing; identifying new uses for existing drugs. | A library of ~4000 FDA-approved and bioactive molecules. upenn.edu |

| Focused Library | A set of compounds designed around a specific chemical scaffold or to target a particular protein family. | Lead optimization; exploring the SAR for a known target class (e.g., kinase inhibitors). | Custom libraries can be created to focus on drugs against specific targets of interest. upenn.edu |

| Combinatorial Azide (B81097) Library | A library of azide-containing building blocks suitable for "click" chemistry. | Rapid synthesis of diverse inhibitors for in situ screening against enzymes like PTP1B. | A 325-member azide library for high-throughput synthesis. rsc.org |

Q & A

Q. What are the common synthetic routes for preparing 5-methylthiophene-3-carbonitrile, and how do reaction conditions influence yield?

The Gewald reaction is a widely used method for synthesizing 2-aminothiophene derivatives, which can be further functionalized. For this compound, a typical approach involves cyclization of ketones with sulfur and cyanide sources. For example, ZnCl₂-catalyzed reactions in DMF under reflux (2–3 hours) yield thiophene carbonitriles with high regioselectivity . Alternative methods include multi-component reactions using β-alkoxy-β-ketoenamides derived from thiophene-2-carbonitrile, enabling scalability . Key factors affecting yield include catalyst choice (e.g., ZnCl₂ vs. NaOAc), solvent polarity, and temperature control during cyclization.

Q. How can researchers characterize the purity and structure of this compound?

Methodological steps include:

- NMR Analysis : and NMR to confirm substitution patterns (e.g., methyl at C5, nitrile at C3). For example, the methyl group typically appears as a singlet near δ 2.5 ppm in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (259.28 g/mol for C₁₂H₉N₃O₂S) .

- HPLC/GC-MS : To detect impurities, particularly in pharmaceutical contexts (e.g., Olanzapine synthesis, where it is a known intermediate) .

Q. What are the typical reactivity patterns of this compound in heterocyclic chemistry?

The nitrile group at C3 participates in nucleophilic additions and cycloadditions. For instance:

- Schiff Base Formation : Reaction with aldehydes or ketones under acidic conditions to form imine derivatives, useful in coordination chemistry (e.g., Pd(II) complexes for catalytic applications) .

- Electrophilic Substitution : The methyl group at C5 directs electrophiles to the C2 or C4 positions, enabling halogenation or nitration for further functionalization .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity issues arise during electrophilic substitutions due to competing directing effects of the methyl (C5) and nitrile (C3) groups. Strategies include:

- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps. For example, the nitrile group deactivates the C2 position, favoring C4 substitution .

- Protecting Groups : Temporarily masking the nitrile (e.g., as a thioamide) to redirect reactivity toward C2 .

- Catalytic Control : Using Pd(II) complexes with tailored ligands to steer cross-coupling reactions (e.g., Suzuki-Miyaura at C4) .

Q. What methodologies resolve contradictions in spectral data for derivatives of this compound?

Discrepancies in NMR or IR spectra often stem from tautomerism or polymorphism. Solutions include:

- Variable-Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism in Schiff base derivatives) .

- X-ray Crystallography : Resolve ambiguous NOE correlations by determining solid-state structures (e.g., confirming the E-configuration in benzylideneamino derivatives) .

- Comparative Analysis : Cross-referencing with synthesized analogs (e.g., 2-imino-1-phenylethyl derivatives) to validate peak assignments .

Q. How can computational tools optimize reaction pathways for novel this compound derivatives?

- Reaction Mechanism Elucidation : Molecular dynamics simulations to model intermediates in Gewald-like reactions, identifying rate-limiting steps .

- Docking Studies : For bioactive derivatives (e.g., kinase inhibitors), predict binding affinities using software like AutoDock .

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C3) with biological activity .

Q. What strategies improve yield in large-scale syntheses of this compound?

- Flow Chemistry : Continuous flow systems to enhance heat/mass transfer during exothermic cyclization steps .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .

- Catalyst Recycling : Immobilize ZnCl₂ on silica gel to minimize waste in Gewald reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.